

Application Notes: C.I. Acid Blue 158 as a Novel Counterstain in Immunohistochemistry

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Compound of Interest

Compound Name: C.I. Acid blue 158

Cat. No.: B15556058

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Introduction

C.I. Acid Blue 158 is a water-soluble, monoazo dye that presents as a dark blue powder.[1][2] Traditionally, it has been utilized in various industrial applications, including the dyeing of textiles like wool, silk, and nylon, as well as in the coloration of cleaning products.[3] In the realm of biological sciences, dyes are crucial tools for observing and analyzing cellular structures.[1] This document explores the potential application of **C.I. Acid Blue 158** as a counterstain in immunohistochemistry (IHC), offering a viable alternative to more traditional stains like hematoxylin.

The principle of counterstaining in IHC is to provide a contrasting color to the specific antigen being detected, thereby highlighting the tissue architecture and localizing the primary antibody staining.[4] Acid dyes, being anionic, are attracted to cationic (basic) components in tissue, primarily proteins in the cytoplasm and connective tissue. This property makes them suitable as cytoplasmic counterstains. When the primary antigen is visualized with a brown chromogen such as 3,3'-Diaminobenzidine (DAB), a blue counterstain like **C.I. Acid Blue 158** can provide excellent color contrast, facilitating clearer visualization and image analysis.

Key Advantages and Considerations

- **High Contrast with Brown and Red Chromogens:** The vibrant blue of **C.I. Acid Blue 158** offers a distinct color contrast with commonly used peroxidase-based chromogens like DAB (brown) and AP-based chromogens like Fast Red (red), potentially simplifying image segmentation and analysis.

- **Alternative to Hematoxylin:** For multiplex IHC applications where a blue nuclear stain might interfere with another chromogen, a cytoplasmic blue counterstain could be advantageous.
- **Protocol Optimization Required:** As **C.I. Acid Blue 158** is not a conventional IHC counterstain, optimization of staining concentration, incubation time, and pH will be critical to achieve desired staining intensity without masking the primary antigen signal.
- **Compatibility:** The compatibility of **C.I. Acid Blue 158** with various mounting media should be assessed to ensure long-term stability of the stain and prevent fading.

Quantitative Data

The following table presents representative data from a hypothetical experiment comparing the performance of **C.I. Acid Blue 158** with the standard counterstain, Hematoxylin, in a typical IHC assay using a brown chromogen (DAB).

Counterstain	Primary Antibody Target	Chromogen	Target Staining Intensity (Mean Optical Density)	Background Staining (Mean Optical Density)	Signal-to-Noise Ratio
Hematoxylin	Ki-67 (Nuclear)	DAB (Brown)	0.45	0.05	9.0
C.I. Acid Blue 158	Ki-67 (Nuclear)	DAB (Brown)	0.43	0.08	5.4
Hematoxylin	Cytokeratin (Cytoplasmic)	DAB (Brown)	0.52	0.06	8.7
C.I. Acid Blue 158	Cytokeratin (Cytoplasmic)	DAB (Brown)	0.55	0.07	7.9

Note: This data is illustrative and intended to represent the type of quantitative analysis that would be performed. Actual results may vary.

Experimental Protocols

1. Preparation of **C.I. Acid Blue 158** Counterstain Solution (0.5% w/v)

- Reagents and Equipment:
 - **C.I. Acid Blue 158** powder (CAS: 6370-08-7)
 - Distilled Water
 - Glacial Acetic Acid
 - Graduated cylinder
 - Magnetic stirrer and stir bar
 - Filter paper (0.45 µm)
- Procedure:
 - Weigh 0.5 g of **C.I. Acid Blue 158** powder and dissolve it in 100 mL of distilled water with the aid of a magnetic stirrer.
 - Add 0.5 mL of glacial acetic acid to the solution and continue to mix until the dye is completely dissolved.
 - Filter the solution using a 0.45 µm filter to remove any undissolved particles.
 - Store the solution in a tightly capped bottle at room temperature.

2. Immunohistochemistry Staining Protocol for FFPE Tissues

This protocol outlines the steps for chromogenic detection with **C.I. Acid Blue 158** as a counterstain.

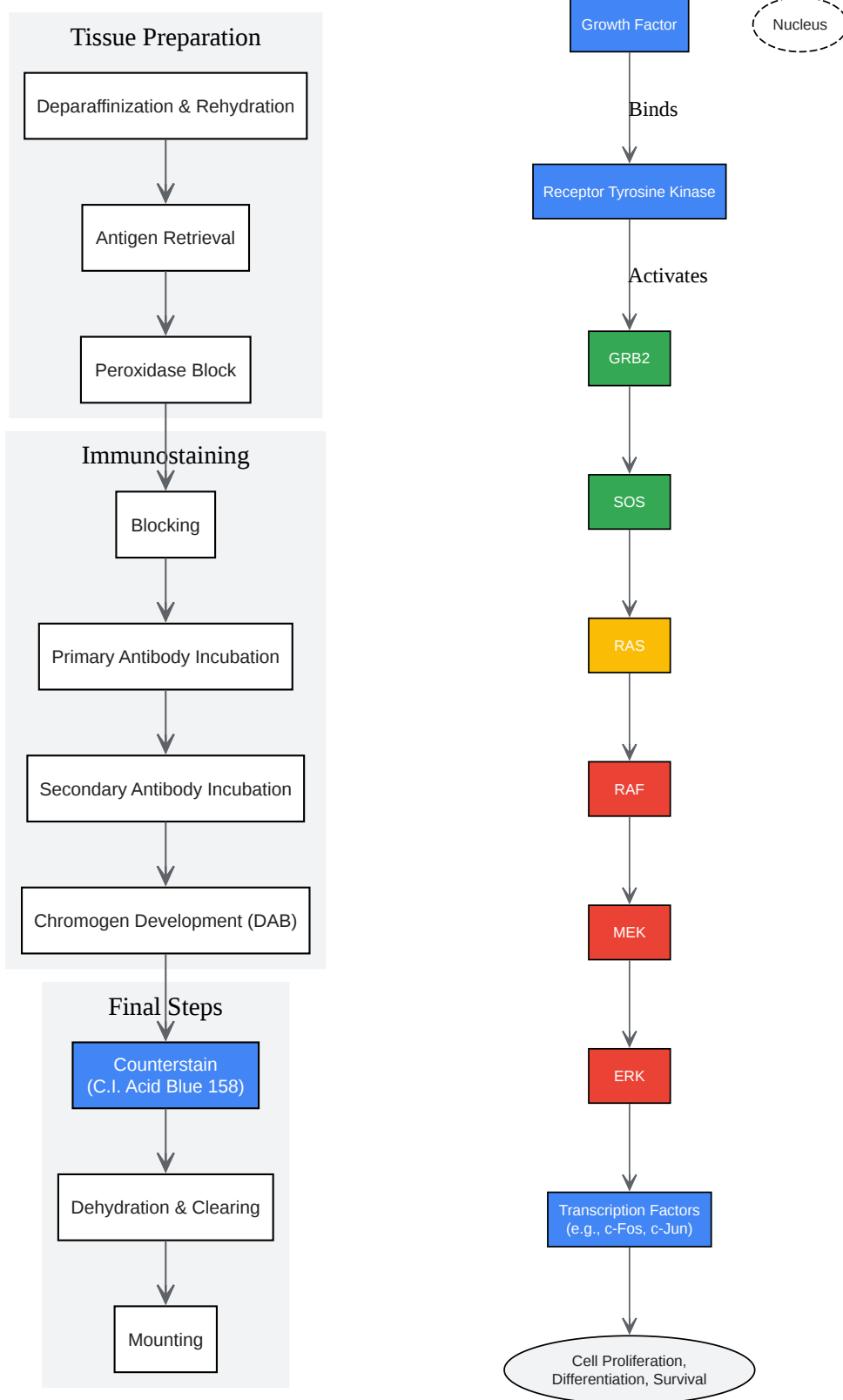
- Reagents and Equipment:
 - Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

- Xylene or xylene substitute
- Graded ethanol series (100%, 95%, 70%)
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Hydrogen peroxide (3%)
- Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
- Blocking buffer (e.g., 5% normal goat serum in PBS/TBS)
- Primary antibody
- HRP-conjugated secondary antibody
- DAB chromogen kit
- **C.I. Acid Blue 158** counterstain solution (0.5%)
- Permanent mounting medium
- Procedure:
 - Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes for 5 minutes each).
 - Hydrate through graded alcohols: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
 - Rinse in distilled water.
 - Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer at 95-100°C for 20 minutes.
 - Allow slides to cool to room temperature.

- Peroxidase Block:
 - Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
 - Rinse with PBS/TBS.
- Blocking:
 - Incubate slides with blocking buffer for 30 minutes at room temperature.
- Primary Antibody Incubation:
 - Incubate slides with the primary antibody at the optimal dilution overnight at 4°C or for 1 hour at room temperature.
 - Rinse with PBS/TBS.
- Secondary Antibody Incubation:
 - Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
 - Rinse with PBS/TBS.
- Chromogen Development:
 - Incubate slides with the DAB substrate-chromogen solution until the desired brown color intensity is achieved.
 - Rinse with distilled water.
- Counterstaining:
 - Immerse slides in 0.5% **C.I. Acid Blue 158** solution for 1-3 minutes.
 - Briefly rinse in distilled water.
- Dehydration and Mounting:

- Dehydrate slides through graded alcohols (95%, 100%).
- Clear in xylene.
- Coverslip with a permanent mounting medium.

Visualizations



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References

- 1. Acid Blue 158 | 6370-08-7 [chemicalbook.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. pylamdyes.com [pylamdyes.com]
- 4. bosterbio.com [bosterbio.com]
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